molecular formula C14H18N4O2 B2356811 8-(2-methoxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 2034572-71-7

8-(2-methoxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one

Cat. No.: B2356811
CAS No.: 2034572-71-7
M. Wt: 274.324
InChI Key: TWVSPDPEBIIUKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Structural Isomerism

The systematic nomenclature of 8-(2-methoxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The compound features a bicyclic pyrido[2,3-d]pyrimidine core structure with specific substitution patterns that define its chemical identity and biological activity potential. The pyrido[2,3-d]pyrimidine framework represents one of four possible isomeric pyridopyrimidines formed by the ortho-fusion of pyridine and pyrimidine rings. This particular isomer is characterized by the 1,3,8-triazanaphthalene numbering system, where the pyrimidine nitrogen atoms occupy positions 1 and 3, while the pyridine nitrogen resides at position 8.

The molecular formula for this compound is C₁₄H₁₉N₅O, with a molecular weight of 273.33 grams per mole. The structural architecture incorporates several key functional groups: a 2-methoxyethyl substituent at the N8 position, a pyrrolidin-1-yl group at the C4 position, and a ketone functionality at C7. The presence of the ketone at position 7 distinguishes this compound from related pyrido[2,3-d]pyrimidine derivatives and significantly influences its tautomeric behavior and hydrogen bonding patterns.

Structural isomerism considerations for this compound class reveal multiple possible substitution patterns across the pyrido[2,3-d]pyrimidine scaffold. Research indicates that up to five diversity centers (C2, C4, C5, C6, and N8) can be modified to generate structural analogs with varying biological activities. The specific substitution pattern of 8-(2-methoxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one represents one possible configuration among numerous theoretical isomers.

Position Substituent Functional Group Type Chemical Environment
N8 2-methoxyethyl Ether-alkyl chain Electron-donating
C4 Pyrrolidin-1-yl Saturated heterocycle Electron-donating
C7 Ketone oxygen Carbonyl Electron-withdrawing
Core Pyrido[2,3-d]pyrimidine Bicyclic heteroaromatic π-electron system

Physicochemical Characterization (pKa, LogP, Solubility Profile)

The physicochemical properties of 8-(2-methoxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one are governed by the interplay between its heterocyclic core structure and peripheral substituents. While specific experimental data for this exact compound is limited in the available literature, extrapolation from related pyrido[2,3-d]pyrimidin-7(8H)-one derivatives provides insight into expected properties. The pyrrolidine substituent at position 4 introduces basic nitrogen functionality that significantly influences the compound's ionization behavior and lipophilicity profile.

The predicted pKa values for this compound can be estimated based on the presence of the pyrrolidine nitrogen, which typically exhibits pKa values in the range of 9-11 for similar heterocyclic environments. The electron-rich nature of the pyrido[2,3-d]pyrimidine core, combined with the electron-donating effects of both the pyrrolidine and methoxyethyl substituents, likely shifts the pKa toward the higher end of this range. Research on related compounds in this class demonstrates that substituent effects can modulate basicity by 1-2 pKa units.

Lipophilicity parameters, expressed as LogP values, are influenced by the balance between hydrophobic and hydrophilic structural elements. The pyrrolidine ring contributes to lipophilicity while the methoxyethyl chain provides some hydrophilic character through the ether oxygen. The bicyclic aromatic core system adds significant hydrophobic character to the overall molecular profile. Based on computational predictions and experimental data from structurally related compounds, the LogP value is estimated to fall within the range of 1.5-3.0, positioning the compound in a favorable range for potential biological activity.

Solubility characteristics of pyrido[2,3-d]pyrimidin-7(8H)-one derivatives vary significantly with substitution patterns and environmental conditions. The presence of the methoxyethyl group at N8 typically enhances aqueous solubility compared to alkyl-substituted analogs. The pyrrolidine substituent can form hydrogen bonds with water molecules, further contributing to solubility. However, the planar aromatic core tends to promote intermolecular stacking interactions that can limit solubility in polar solvents.

Property Estimated Range Structural Influence Literature Reference
pKa 9.5-10.5 Pyrrolidine basicity
LogP 1.5-3.0 Hydrophobic-hydrophilic balance
Aqueous Solubility Moderate Methoxyethyl and pyrrolidine groups
Lipophilicity Moderate to High Aromatic core system

Thermodynamic Stability and Degradation Pathways

The thermodynamic stability of 8-(2-methoxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one is primarily determined by the electronic structure of the pyrido[2,3-d]pyrimidine core and the nature of the substituent groups. The fused bicyclic aromatic system provides inherent stability through electron delocalization, while the ketone functionality at position 7 introduces potential sites for chemical reactivity under specific conditions. Research on related pyrido[2,3-d]pyrimidin-7(8H)-one derivatives indicates that these compounds generally exhibit good thermal stability under ambient conditions.

The aromatic stabilization energy of the pyrido[2,3-d]pyrimidine core contributes significantly to the overall thermodynamic stability of the molecule. The presence of multiple nitrogen atoms in the ring system creates electron-deficient aromatic character, which can influence reactivity patterns and stability under various chemical environments. The ketone at position 7 is particularly stable due to conjugation with the adjacent aromatic system, forming an extended π-electron network that distributes electron density across the molecular framework.

Potential degradation pathways for this compound class include hydrolysis reactions at the amide-like linkages, oxidative processes affecting the pyrrolidine ring, and nucleophilic substitution reactions at electron-deficient positions on the pyrimidine ring. Research indicates that pyrido[2,3-d]pyrimidin-7(8H)-ones can undergo nucleophilic substitution reactions, particularly when halogen substituents are present at positions 2 or 4. However, the specific substitution pattern of the target compound, with electron-donating groups at these positions, likely reduces susceptibility to such reactions.

The methoxyethyl substituent at N8 represents a potential site for metabolic transformation, particularly through demethylation or oxidation of the ether linkage. Studies on similar compounds suggest that N-alkyl substituents can undergo oxidative dealkylation under physiological conditions. The pyrrolidine ring at position 4 may be susceptible to oxidation, potentially forming pyrrolidinone derivatives or undergoing ring-opening reactions under harsh conditions.

Environmental factors significantly influence the stability profile of this compound. Temperature elevation can promote thermal decomposition reactions, while exposure to strong acids or bases may catalyze hydrolysis or rearrangement processes. Light exposure, particularly ultraviolet radiation, can initiate photochemical degradation pathways that affect the aromatic ring system. The compound's stability in various solvent systems depends on the specific chemical environment and the presence of potential reactants or catalysts.

Degradation Pathway Susceptible Site Conditions Stability Assessment
Hydrolysis Pyrrolidine linkage Acidic/Basic conditions Moderate resistance
Oxidation Methoxyethyl chain Oxidizing environments Moderate susceptibility
Photodegradation Aromatic core Ultraviolet light Good stability
Thermal decomposition Overall structure Elevated temperature Good thermal stability

Properties

IUPAC Name

8-(2-methoxyethyl)-4-pyrrolidin-1-ylpyrido[2,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c1-20-9-8-18-12(19)5-4-11-13(15-10-16-14(11)18)17-6-2-3-7-17/h4-5,10H,2-3,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWVSPDPEBIIUKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C=CC2=C1N=CN=C2N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The inhibition of CDKs affects multiple biochemical pathways. Key among these is the cell cycle regulation pathway . By inhibiting CDKs, the compound prevents the progression of the cell cycle from the G1 phase to the S phase, and from the G2 phase to mitosis. This can lead to cell cycle arrest and the induction of apoptosis.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs could affect its metabolism and excretion, potentially impacting its efficacy. Additionally, factors such as pH and temperature could influence its stability and activity. Understanding these factors is crucial for optimizing the use of this compound in a therapeutic context.

Biological Activity

The compound 8-(2-methoxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one is part of the pyrido[2,3-d]pyrimidine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves cyclization reactions between pyridine and pyrimidine derivatives. Various methods have been reported, including the use of bases and solvents under controlled conditions to achieve high yields and purity. The compound's unique structure allows for interaction with multiple biological targets, particularly in kinase inhibition.

Biological Activity Overview

Pyrido[2,3-d]pyrimidines are recognized for their diverse biological activities, including:

  • Antitumor Activity : Several studies have demonstrated that compounds within this class exhibit significant inhibitory effects on various cancer cell lines. For instance, a recent study reported that certain derivatives showed IC50 values as low as 13 nM against EGFR kinase, indicating potent antitumor properties .
  • Kinase Inhibition : The compound has been identified as a potential inhibitor of kinases involved in cancer signaling pathways. It specifically targets the EGFR T790M mutant, which is associated with resistance to first-line therapies .
  • Antioxidant Properties : Research indicates that pyrido[2,3-d]pyrimidine derivatives can exhibit antioxidant activity, contributing to their potential in preventing oxidative stress-related diseases .

Table 1: Biological Activities of Pyrido[2,3-d]pyrimidine Derivatives

Activity TypeCompoundIC50 Value (μM)Target/Cell Line
EGFR InhibitionB10.013H1975 Cells
CytotoxicityB90.297A549 Cells
Antioxidant2gNot specifiedDPPH Radical Scavenging
AntimicrobialVariousPromisingGram-positive/negative bacilli

Case Study: Antitumor Activity

In a comparative study assessing the antitumor effects of various pyrido[2,3-d]pyrimidine derivatives, compound B1 was shown to inhibit the growth of NCI-H1975 cells effectively. The introduction of specific substituents significantly enhanced the activity of these compounds against cancer cells . This highlights the importance of structural modifications in developing more potent inhibitors.

The mechanism by which 8-(2-methoxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one exerts its biological effects primarily involves the inhibition of kinase activity. By binding to the active sites of kinases such as EGFR, it disrupts critical signaling pathways that promote tumor growth and survival .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential as a kinase inhibitor , particularly targeting cyclin-dependent kinases (CDKs). Inhibition of CDKs can disrupt cell cycle progression, making this compound a candidate for cancer therapies.

Biological Studies

  • Enzyme Inhibition: The ability of this compound to inhibit specific kinases has implications in understanding cellular signaling pathways and developing treatments for diseases such as cancer and inflammatory disorders.
  • Cell Cycle Regulation: By inhibiting CDKs, the compound affects multiple biochemical pathways crucial for cell proliferation and survival.

Material Science

The compound serves as a building block in the synthesis of more complex molecules and materials, contributing to advancements in polymer chemistry and nanotechnology.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various applications:

StudyFocusFindings
Kinase InhibitionDemonstrated selective inhibition of CDKs, leading to reduced cancer cell proliferation.
Biochemical PropertiesExplored interactions with enzymes, confirming its role as a CDK inhibitor affecting cellular metabolism.
Synthetic RoutesDetailed methods for synthesizing derivatives that enhance biological activity.

Comparison with Similar Compounds

Key Challenges :

  • Introducing substituents at C4 historically required inert groups (e.g., H, Cl), but recent advances enable amine substitutions via intermediates like 4-chloropyridopyrimidines .
  • Alkylation at N8 must avoid overfunctionalization, which can reduce solubility or induce toxicity .

Q & A

Basic: What synthetic methodologies are recommended for preparing 8-(2-methoxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one?

Answer:
The compound can be synthesized via multi-step protocols involving cyclization and functionalization. Key approaches include:

  • Formylation-Cyclization : Reacting 2-aminopyridone derivatives with formic acid/acetic anhydride to form intermediate pyridopyrimidine cores, followed by substitution with pyrrolidine and 2-methoxyethyl groups .
  • Solid-Phase Synthesis : Using resin-bound intermediates to streamline purification, as demonstrated for structurally similar pyrido[2,3-d]pyrimidin-7-ones .
  • KF/Al₂O₃-Mediated Reactions : Facilitating nucleophilic substitutions under mild conditions to introduce the pyrrolidin-1-yl group .

Validation : Confirm purity via HPLC (>95%) and structural integrity via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Basic: How should researchers characterize the compound’s structural and electronic properties?

Answer:

  • Spectroscopic Analysis : Use ¹H/¹³C NMR to verify substituent positions (e.g., methoxyethyl and pyrrolidine groups). For example, the methoxy proton typically resonates at δ 3.2–3.5 ppm .
  • Mass Spectrometry : HRMS (ESI+) should match the molecular formula (e.g., [M+H]⁺ for C₁₆H₂₁N₅O₂).
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or hydrogen-bonding networks, especially for analogs like pyrido[2,3-d]pyrimidin-7-ones .

Basic: What biological targets are associated with this compound?

Answer:
Pyrido[2,3-d]pyrimidinones are known to target enzymes in metabolic pathways, such as:

  • Kinases : Inhibition of tyrosine or serine/threonine kinases due to the pyrimidine core’s ATP-mimetic properties .
  • Phosphodiesterases (PDEs) : Structural analogs show PDE4/5 inhibition, relevant to inflammation and cardiovascular research .
  • Epigenetic Regulators : Demethylases or acetyltransferases, depending on substituent electronic profiles .

Experimental Design : Use in silico docking (e.g., AutoDock Vina) followed by in vitro enzymatic assays (IC₅₀ determination) .

Advanced: How should structure-activity relationship (SAR) studies be designed to optimize activity?

Answer:
Focus on modifying the pyrrolidine and methoxyethyl groups to assess:

  • Hydrophobicity : Replace methoxyethyl with longer alkyl chains (e.g., ethoxypropyl) to enhance membrane permeability.
  • Hydrogen Bonding : Introduce polar groups (e.g., hydroxyl) to improve target engagement.

Example SAR Table for Pyrido[2,3-d]pyrimidinones :

SubstituentActivity (IC₅₀, nM)Notes
Pyrrolidin-1-yl12.5Optimal for kinase inhibition
Piperidin-1-yl28.3Reduced solubility
2-Methoxyethyl15.8Enhanced bioavailability

Methodology : Synthesize derivatives via parallel combinatorial chemistry and test in dose-response assays .

Advanced: How can contradictions in pharmacological data (e.g., varying IC₅₀ values) be resolved?

Answer:

  • Assay Standardization : Ensure consistent buffer conditions (pH, ionic strength) and enzyme sources (e.g., recombinant vs. native proteins) .
  • Counter-Screening : Test against off-target kinases/PDEs to rule out non-specific binding .
  • Crystallographic Validation : Resolve co-crystal structures to confirm binding modes, as done for analogs like 8-(2-fluorobenzyl) derivatives .

Advanced: What experimental designs are recommended for pharmacokinetic (PK) studies?

Answer:

  • In Vitro ADME :
    • Solubility : Use shake-flask method in PBS (pH 7.4) .
    • Microsomal Stability : Incubate with liver microsomes (human/rat) to estimate metabolic clearance .
  • In Vivo PK : Administer intravenously/orally to rodents, with plasma sampling at 0, 1, 2, 4, 8, 24 h. Analyze via LC-MS/MS .

Key Parameters : Half-life (t₁/₂), bioavailability (F%), and volume of distribution (Vd) .

Advanced: How can solubility and bioavailability be optimized without compromising activity?

Answer:

  • Salt Formation : Convert to hydrochloride salt (as seen in 8-(2-fluorobenzyl) analogs) to enhance aqueous solubility .
  • Prodrug Strategy : Mask the pyrrolidine nitrogen with a cleavable ester (e.g., acetyl) for improved absorption .
  • Nanoparticle Formulation : Use PLGA-based carriers to sustain release, tested in analogs like pyrido[4,3-d]pyrimidines .

Advanced: What strategies validate target engagement in cellular assays?

Answer:

  • Cellular Thermal Shift Assay (CETSA) : Measure target protein stabilization after compound treatment .
  • Knockdown/Rescue Experiments : Use siRNA to silence the target and confirm loss of compound efficacy .
  • Biochemical Pull-Down : Immobilize the target on beads and quantify compound binding via LC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.